![molecular formula C21H14N2O2 B13128481 1-Amino-2-[(phenylimino)methyl]anthraquinone CAS No. 21810-19-5](/img/structure/B13128481.png)
1-Amino-2-[(phenylimino)methyl]anthraquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-2-[(phenylimino)methyl]anthraquinone is an organic compound with the molecular formula C21H14N2O2. It is a derivative of anthraquinone, a class of compounds known for their vibrant colors and use in dyes and pigments. This compound is characterized by the presence of an amino group and a phenylimino group attached to the anthraquinone core.
準備方法
Synthetic Routes and Reaction Conditions
1-Amino-2-[(phenylimino)methyl]anthraquinone can be synthesized through a one-pot three-component condensation reaction. This involves the reaction of 1- or 2-amino anthraquinones with triethyl orthoformate and CH-acid compounds. The reaction is typically carried out under mild conditions, without the use of solvents or catalysts, at a temperature of around 50°C. This method yields the desired product in a short reaction time (14–50 minutes) with good to excellent yields (85–96%) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as solvent-free and catalyst-free conditions, are likely to be applied to minimize environmental impact and improve efficiency.
化学反応の分析
Types of Reactions
1-Amino-2-[(phenylimino)methyl]anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The amino and phenylimino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives.
科学的研究の応用
1-Amino-2-[(phenylimino)methyl]anthraquinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments due to its vibrant color properties.
Biology: Investigated for its potential use in biological staining and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of high-performance materials and as a component in organic electronics.
作用機序
The mechanism of action of 1-amino-2-[(phenylimino)methyl]anthraquinone involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit the activity of certain enzymes, thereby affecting cellular processes. The exact pathways and molecular targets involved are still under investigation.
類似化合物との比較
Similar Compounds
1-Amino-2-methyl-anthraquinone: Another derivative of anthraquinone with similar structural features but different functional groups.
1-Amino-9,10-dioxo-9,10-dihydro-anthracene-2-carbaldehyde: A compound with a similar anthraquinone core but different substituents.
Uniqueness
1-Amino-2-[(phenylimino)methyl]anthraquinone is unique due to its specific combination of amino and phenylimino groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of dyes and pigments with specific color properties.
特性
CAS番号 |
21810-19-5 |
|---|---|
分子式 |
C21H14N2O2 |
分子量 |
326.3 g/mol |
IUPAC名 |
1-amino-2-(phenyliminomethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C21H14N2O2/c22-19-13(12-23-14-6-2-1-3-7-14)10-11-17-18(19)21(25)16-9-5-4-8-15(16)20(17)24/h1-12H,22H2 |
InChIキー |
XKHYBYCPDSPUIG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N=CC2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Amino-4-{[3-(1H-imidazol-1-yl)propyl]amino}anthracene-9,10-dione](/img/structure/B13128417.png)
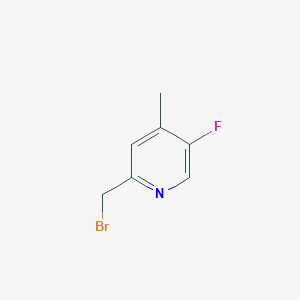
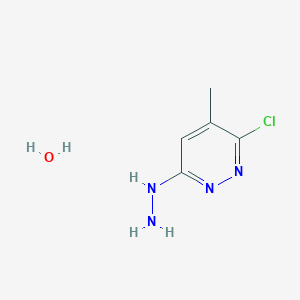
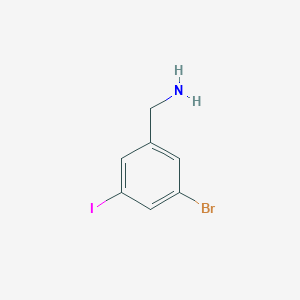
![3-Aminobenzo[d]isoxazole-7-carbonitrile](/img/structure/B13128443.png)


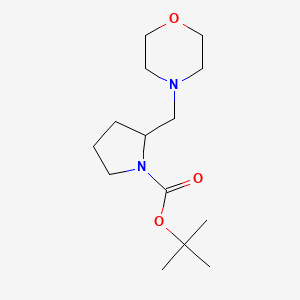
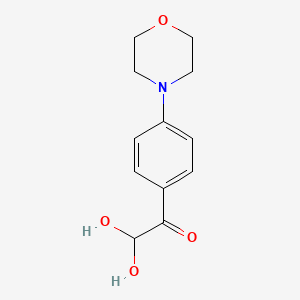

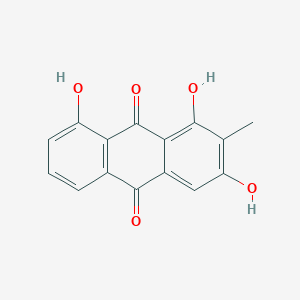
![6-Methoxy-9-methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one](/img/structure/B13128486.png)
